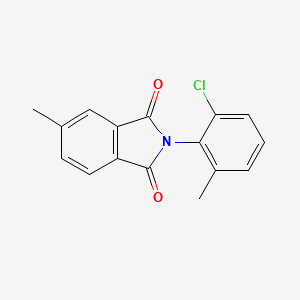![molecular formula C23H18N2O6 B11099391 (3Z,7E)-3,7-bis(4-nitrobenzylidene)bicyclo[3.3.1]nonane-2,6-dione](/img/structure/B11099391.png)
(3Z,7E)-3,7-bis(4-nitrobenzylidene)bicyclo[3.3.1]nonane-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(E)-1-(4-NITROPHENYL)METHYLIDENE]-7-[(Z)-1-(4-NITROPHENYL)METHYLIDENE]BICYCLO[331]NONANE-2,6-DIONE is a complex organic compound characterized by its bicyclic structure and the presence of nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-1-(4-NITROPHENYL)METHYLIDENE]-7-[(Z)-1-(4-NITROPHENYL)METHYLIDENE]BICYCLO[3.3.1]NONANE-2,6-DIONE typically involves a multi-step process. The initial step often includes the formation of the bicyclic core, followed by the introduction of the nitrophenyl groups through a series of condensation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial to ensure the desired stereochemistry of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalytic systems can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-[(E)-1-(4-NITROPHENYL)METHYLIDENE]-7-[(Z)-1-(4-NITROPHENYL)METHYLIDENE]BICYCLO[3.3.1]NONANE-2,6-DIONE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the reaction pathway and product distribution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
3-[(E)-1-(4-NITROPHENYL)METHYLIDENE]-7-[(Z)-1-(4-NITROPHENYL)METHYLIDENE]BICYCLO[3.3.1]NONANE-2,6-DIONE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(E)-1-(4-NITROPHENYL)METHYLIDENE]-7-[(Z)-1-(4-NITROPHENYL)METHYLIDENE]BICYCLO[3.3.1]NONANE-2,6-DIONE involves its interaction with specific molecular targets and pathways. The nitrophenyl groups can participate in various biochemical interactions, potentially affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **3-[(E)-1-(3-NITROPHENYL)METHYLIDENE]-7-[(Z)-1-(3-NITROPHENYL)METHYLIDENE]BICYCLO[3.3.1]NONANE-2,6-DIONE
- **3-[(E)-1-(2-NITROPHENYL)METHYLIDENE]-7-[(Z)-1-(2-NITROPHENYL)METHYLIDENE]BICYCLO[3.3.1]NONANE-2,6-DIONE
Uniqueness
The uniqueness of 3-[(E)-1-(4-NITROPHENYL)METHYLIDENE]-7-[(Z)-1-(4-NITROPHENYL)METHYLIDENE]BICYCLO[331]NONANE-2,6-DIONE lies in its specific stereochemistry and the positioning of the nitrophenyl groups
Properties
Molecular Formula |
C23H18N2O6 |
|---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
(3Z,7E)-3,7-bis[(4-nitrophenyl)methylidene]bicyclo[3.3.1]nonane-2,6-dione |
InChI |
InChI=1S/C23H18N2O6/c26-22-16(9-14-1-5-20(6-2-14)24(28)29)11-18-13-19(22)12-17(23(18)27)10-15-3-7-21(8-4-15)25(30)31/h1-10,18-19H,11-13H2/b16-9-,17-10+ |
InChI Key |
ANFAMAIDLPGAQY-ZAGBYUSBSA-N |
Isomeric SMILES |
C1C2C/C(=C\C3=CC=C(C=C3)[N+](=O)[O-])/C(=O)C1C/C(=C/C4=CC=C(C=C4)[N+](=O)[O-])/C2=O |
Canonical SMILES |
C1C2CC(=CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)C1CC(=CC4=CC=C(C=C4)[N+](=O)[O-])C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(2E)-2-benzylidenehydrazino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B11099309.png)
![({[(1E,4E)-1,5-diphenylpenta-1,4-dien-3-ylidene]amino}oxy)(4-methylphenyl)methanone](/img/structure/B11099317.png)
![Ethyl 4-methyl-5-(phenylcarbamoyl)-2-[(thiophen-2-ylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B11099327.png)
![4,4'-Bis{[(4-methoxyphenyl)carbonyl]amino}biphenyl-3,3'-dicarboxylic acid](/img/structure/B11099333.png)
![Dimethyl 1,4-dioxaspiro[4.5]decane-2,3-dicarboxylate](/img/structure/B11099343.png)
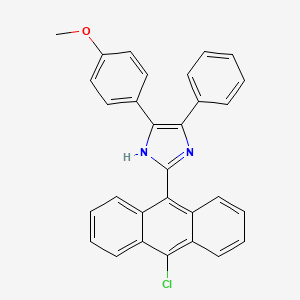
![4-{(E)-[(3,4-dimethoxyphenyl)imino]methyl}phenyl 4-bromobenzoate](/img/structure/B11099356.png)
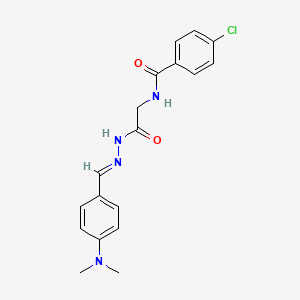
![2-bromo-6-methoxy-4-[(Z)-{2-[4-(phenylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B11099370.png)
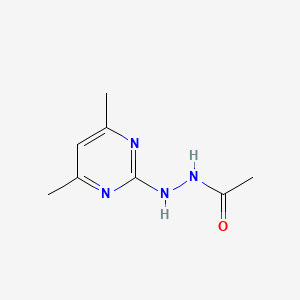
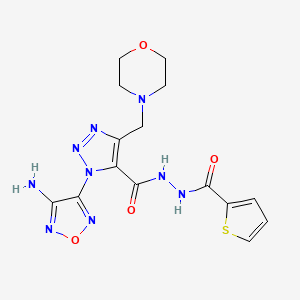
![N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11099405.png)
